cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
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Overview
Description
cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H11ClF3N. It is a cyclopentane derivative with a trifluoromethyl group and an amine group, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
- cis-3-(Trifluoromethyl)cyclopentan-1-amine
- trans-3-(Trifluoromethyl)cyclopentan-1-amine
- 3-(Trifluoromethyl)cyclopentan-1-amine
Uniqueness: cis-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. Compared to its trans isomer, the cis configuration may exhibit different biological activities and chemical properties .
Properties
CAS No. |
2095396-41-9 |
---|---|
Molecular Formula |
C6H11ClF3N |
Molecular Weight |
189.60 g/mol |
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-1-2-5(10)3-4;/h4-5H,1-3,10H2;1H |
InChI Key |
UDDKBZNNHVCOJJ-UHFFFAOYSA-N |
SMILES |
C1CC(CC1C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(CC1C(F)(F)F)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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